Karavilagenin D vs. 25-O-Methylkaravilagenin D: Comparable in vitro EBV-EA Inhibition but Divergent in vivo Skin Tumor Promotion
Karavilagenin D and its analog 25-O-methylkaravilagenin D show similar potency in an in vitro EBV-EA activation assay, a primary screen for tumor promotion inhibitors. However, in a subsequent in vivo mouse skin carcinogenesis study, only Karavilagenin D demonstrated significant chemopreventive activity. This divergence highlights that structural similarity does not guarantee equivalent in vivo efficacy, a critical point for research focused on translational outcomes [1].
| Evidence Dimension | In vitro inhibition of EBV-EA activation |
|---|---|
| Target Compound Data | IC50 range: 242-264 mol ratio/32 pmol TPA |
| Comparator Or Baseline | 25-O-Methylkaravilagenin D: IC50 range: 242-264 mol ratio/32 pmol TPA |
| Quantified Difference | No significant difference (same IC50 range) |
| Conditions | EBV-EA activation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) in Raji cells. |
Why This Matters
Procurement of Karavilagenin D is essential for in vivo chemoprevention studies, as a near-identical analog (25-O-methylkaravilagenin D) did not exhibit the same efficacy in this specific model.
- [1] Zhang, J., Huang, Y., Kikuchi, T., Tokuda, H., Suzuki, N., Inafuku, K., ... & Akihisa, T. (2012). Cucurbitane Triterpenoids from the Leaves of Momordica charantia, and Their Cancer Chemopreventive Effects and Cytotoxicities. Chemistry & Biodiversity, 9(2), 428-440. View Source
